[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone
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Overview
Description
1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-methylphenyl)piperazine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of 1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-methylphenyl)piperazine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and acetylenes under controlled conditions.
Attachment of the Chlorophenyl Group: The 3-chlorophenyl group is introduced via a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.
Formation of the Piperazine Moiety: The piperazine ring is synthesized separately and then coupled with the triazole derivative through a condensation reaction.
Final Coupling: The final product is obtained by coupling the triazole and piperazine derivatives under specific reaction conditions, often involving the use of coupling agents and solvents
Chemical Reactions Analysis
1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols under suitable conditions.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with potential biological activities
Scientific Research Applications
1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-methylphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its ability to modulate biological processes makes it valuable in understanding disease mechanisms.
Industrial Applications: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-methylphenyl)piperazine can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a triazole ring, used to treat fungal infections.
Voriconazole: Another antifungal triazole derivative with a broader spectrum of activity.
Trazodone: An antidepressant that contains a triazole ring, used to treat major depressive disorder.
Nefazodone: Similar to trazodone, used as an antidepressant with a triazole structure
The uniqueness of 1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-methylphenyl)piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22ClN5O |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22ClN5O/c1-15-6-8-18(9-7-15)25-10-12-26(13-11-25)21(28)20-16(2)27(24-23-20)19-5-3-4-17(22)14-19/h3-9,14H,10-13H2,1-2H3 |
InChI Key |
XGITZMDYYYRNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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